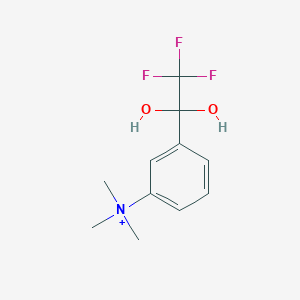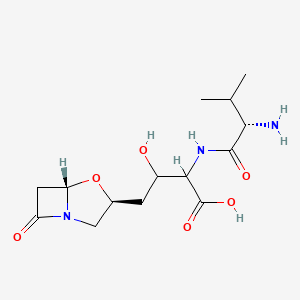
Valclavam
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Valclavam is a peptide.
Applications De Recherche Scientifique
Biosynthetic Origins
Valclavam's biosynthesis has been a topic of interest, with studies identifying primary metabolic precursors such as L-valine, L-arginine, L-methionine, and a 3-C pool metabolite. These findings suggest a common biosynthetic origin for clavulanic acid and valclavam, providing insights into its molecular makeup and potential applications in various fields of research (Baldwin, Goh, & Schofield, 1994).
Shared Pathway with Clavulanic Acid
Further research has demonstrated a shared biosynthetic pathway among clavulanic acid and clavam metabolites like valclavam. Carbon-13 NMR spectroscopic analyses have played a crucial role in revealing this shared pathway, enhancing our understanding of the structural diversity and biological relevance of these compounds (Janc, Egan, & Townsend, 1993).
Biological Properties and Mode of Action
The biological properties of valclavam, particularly its bacteriostatic and fungistatic activities, have been explored. Studies reveal that valclavam can inhibit homoserine-O-succinyltransferase in Escherichia coli, impacting methionine biosynthesis. Additionally, it has a different mode of action in eukaryotes like Saccharomyces cerevisiae, where it inhibits RNA formation without affecting the RNA-polymerases of isolated yeast nuclei (Röhl, Rabenhorst, & Zähner, 1987).
Structural Reassessment
There has been a reevaluation of the structures of compounds like Tu 1718B and valclavam. Advanced NMR experiments have led to the reassessment of these structures, contributing to a more accurate understanding of their chemical nature and potential applications in scientific research (Baldwin, Claridge, Goh Kee-Chuan, Keeping, & Schofield, 1993).
Propriétés
Nom du produit |
Valclavam |
|---|---|
Formule moléculaire |
C14H23N3O6 |
Poids moléculaire |
329.35 g/mol |
Nom IUPAC |
2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxy-4-[(3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl]butanoic acid |
InChI |
InChI=1S/C14H23N3O6/c1-6(2)11(15)13(20)16-12(14(21)22)8(18)3-7-5-17-9(19)4-10(17)23-7/h6-8,10-12,18H,3-5,15H2,1-2H3,(H,16,20)(H,21,22)/t7-,8?,10-,11-,12?/m0/s1 |
Clé InChI |
YCGXMNQNHBKSKZ-YNWZBRBLSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)NC(C(C[C@H]1CN2[C@@H](O1)CC2=O)O)C(=O)O)N |
SMILES canonique |
CC(C)C(C(=O)NC(C(CC1CN2C(O1)CC2=O)O)C(=O)O)N |
Synonymes |
valclavam |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



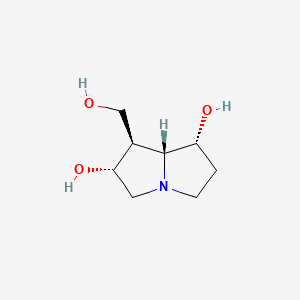
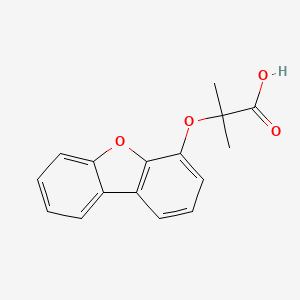
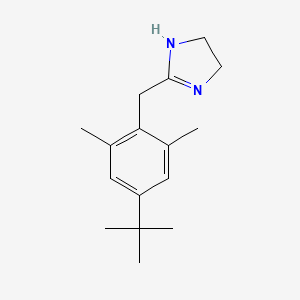
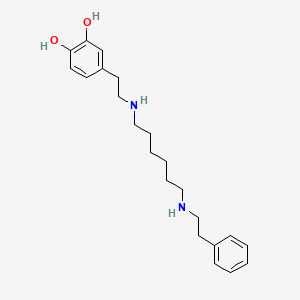
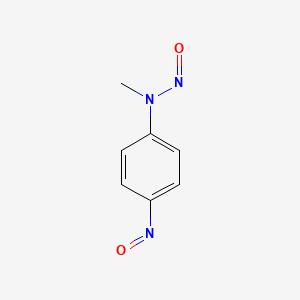

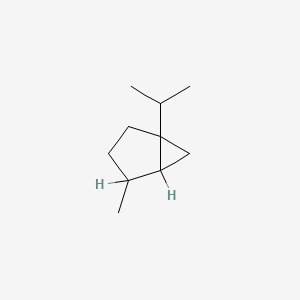
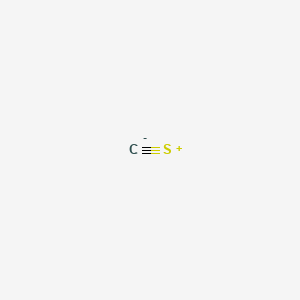
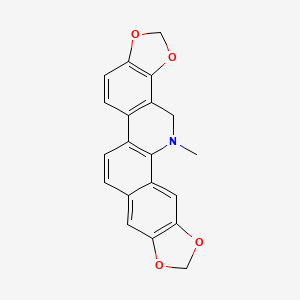
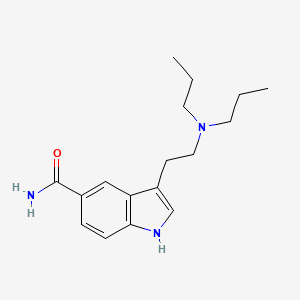

![5,11-Dihydroindolo[3,2-b]carbazole-6-carbaldehyde](/img/structure/B1196274.png)
